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Estragole - d4

Cat. No.: B1147867
CAS No.: 1335401-40-5
M. Wt: 152.23
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Description

Strategic Applications of Deuterium (B1214612) Substitution in Chemical Probes and Standards

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling. wikipedia.org The replacement of hydrogen with deuterium in a molecule is known as deuteration. medchemexpress.com This strategic substitution has significant applications in the development of chemical probes and analytical standards.

Chemical Probes: Deuterated compounds serve as reliable chemical probes to investigate complex biological systems and reaction mechanisms. arkat-usa.org Because the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, its cleavage can occur at a different rate. This phenomenon, known as the kinetic isotope effect, allows researchers to study the mechanisms of enzyme-catalyzed reactions and drug metabolism. By observing how the presence of deuterium affects the reaction rate, scientists can deduce which bonds are broken during a specific biochemical transformation. arkat-usa.org

Analytical Standards: In analytical chemistry, particularly in techniques like mass spectrometry, deuterated compounds are widely used as internal standards. clearsynth.comaptochem.com An internal standard is a substance with a known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. scioninstruments.com Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to the analyte of interest, including extraction recovery and chromatographic retention time. aptochem.com However, due to the mass difference, the deuterated standard can be easily distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.com This allows for precise and accurate measurements by correcting for variations that may occur during sample preparation and analysis. cerilliant.comwisdomlib.org

Overview of Estragole-d4 (B12371814) as a Specifically Labeled Molecular Entity in Research

Estragole-d4 is a deuterated form of estragole (B85927), a naturally occurring organic compound found in various plants like tarragon, basil, and fennel. atamanchemicals.commedchemexpress.com In Estragole-d4, four hydrogen atoms have been replaced by deuterium atoms. medchemexpress.com This specific isotopic labeling makes it a valuable tool in scientific research, particularly in metabolic and analytical studies.

As an isotopically labeled compound, Estragole-d4 is primarily used as an internal standard for the quantitative analysis of estragole in various samples. researchgate.net For instance, in studies investigating the metabolism of estragole in humans after consuming products like fennel tea, Estragole-d4 can be used to accurately measure the levels of estragole and its metabolites in biological fluids. researchgate.net The use of a deuterated standard like Estragole-d4 improves the accuracy and reliability of such bioanalytical methods. aptochem.com

The synthesis of deuterated compounds like Estragole-d4 can be achieved through various methods, including the Wittig reaction with deuterated reagents or by demethylation followed by deuteromethylation. researchgate.net The availability of specifically labeled molecules like Estragole-d4 is crucial for advancing our understanding of the metabolic fate and quantitative presence of compounds like estragole. medchemexpress.comresearchgate.net

Table 1: Physicochemical Properties of Estragole and Estragole-d4

PropertyEstragoleEstragole-d4
Molecular Formula C₁₀H₁₂O nih.govC₁₀H₈D₄O medchemexpress.com
Molecular Weight 148.20 g/mol nih.gov152.23 g/mol medchemexpress.com
Appearance Colorless liquid nih.gov-
Boiling Point 216 °C scentree.co-
Flash Point 81 °C nih.gov-
Solubility Insoluble in water; Soluble in alcohol, chloroform (B151607) nih.govaurochemicals.com-
CAS Number 140-67-0 scentree.co1335401-40-5 medchemexpress.com

Properties

CAS No.

1335401-40-5

Molecular Formula

C10H8D4O

Molecular Weight

152.23

Purity

95% min.

Synonyms

Estragole - d4

Origin of Product

United States

Synthetic Methodologies for Deuterated Estragole

Design Considerations for Site-Specific Deuterium (B1214612) Incorporation

The strategic placement of deuterium atoms in the estragole (B85927) molecule is paramount and guided by the intended application of the labeled compound. For metabolic studies, deuterium is often introduced at sites known to be susceptible to enzymatic modification. researchgate.net In the case of estragole, the primary metabolic pathways involve 1'-hydroxylation of the propenyl group and O-demethylation. nih.gov Therefore, introducing deuterium at the C1' and C3' positions of the alkenyl side chain or on the methoxy (B1213986) group can help elucidate these metabolic fates by observing the kinetic isotope effect. acs.org

For use as an internal standard in stable isotope dilution assays, the label should be in a position that is chemically stable throughout the analytical process and provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry. researchgate.nettum.de Late-stage isotopic exchange reactions are often considered to minimize the number of synthetic steps involving expensive labeled reagents. acs.orgx-chemrx.com However, for complex molecules or when high regioselectivity is required, a multi-step synthesis using isotopically labeled building blocks is often the more reliable approach. escholarship.orgyoutube.com

Synthetic Pathways for Estragole-d4 (B12371814) Production

The production of Estragole-d4 (C₁₀H₈D₄O) necessitates the introduction of four deuterium atoms. medchemexpress.com This can be achieved through various synthetic routes that target different functional groups within the molecule.

A common strategy to introduce deuterium into the alkenyl side chain involves the Wittig reaction. For instance, the synthesis of [3',3'-²H₂]estragole has been accomplished using this method. The process starts with 4-methoxy-phenylacetaldehyde which is reacted with a deuterated Wittig reagent, specifically [²H₃]methyl-triphenylphosphonium bromide, to form the deuterated terminal double bond. researchgate.nettum.de This approach offers high regioselectivity, ensuring the deuterium atoms are placed specifically at the C3' position of the propenyl side chain.

Table 1: Wittig Reaction for Alkenyl Chain Deuteration

Reactant 1 Reactant 2 Product Deuterium Position

This interactive table summarizes the key components of the Wittig reaction used for deuterating the alkenyl side chain of estragole.

To introduce a deuterium label at the methoxy group, a two-step process is typically employed. First, the parent estragole molecule is demethylated to yield its corresponding phenol (B47542), 4-allylphenol (B24904) (chavicol). researchgate.netnih.gov Subsequently, this phenol is re-methylated using a deuterated methylating agent, such as deuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663), in the presence of a base. researchgate.nettum.de This procedure effectively synthesizes [1'',1'',1''-²H₃]estragole, where the deuterium atoms are located exclusively on the methoxy group.

Table 2: Synthesis of Methoxy-Deuterated Estragole

Step Starting Material Reagent Intermediate/Product
1. Demethylation Estragole Demethylating agent (e.g., BBr₃) 4-allylphenol (Chavicol)

This interactive table outlines the two-stage process for introducing a deuterated methyl group to the estragole structure.

To achieve the Estragole-d4 designation, a combination of the above strategies in a multistep sequence is necessary. A plausible synthetic route could involve starting with a precursor that allows for deuteration at multiple sites. For example, one could begin with the deuteration of the alkenyl chain and follow it with the isotopic methylation of the O-methyl group, or vice-versa. A comprehensive synthesis could involve the demethylation of a deuterated estragole analog or the deuteromethylation of a precursor that already contains a deuterated side chain. Such multistep approaches allow for the creation of estragole molecules with four or more deuterium labels, tailored to specific research needs. ed.ac.uk

Isotopic Methylation Techniques for O-Methyl Groups

Purification and Isolation of Deuterated Estragole Analogs

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and various byproducts. The purification and isolation of the high-purity deuterated estragole analog are critical. Chromatographic techniques are the primary methods used for this purpose.

Gas Chromatography (GC): Given the volatile nature of estragole, GC is an effective method for both purification and analysis. atamanchemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for the separation and purification of isotopically labeled compounds from complex reaction mixtures.

After purification, the identity and isotopic purity of the final product must be confirmed. This is typically achieved through a combination of spectroscopic methods:

Mass Spectrometry (MS): MS confirms the molecular weight of the deuterated compound and determines the isotopic enrichment by comparing the ion peaks of the labeled and unlabeled species. iiste.orgscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are invaluable for confirming the precise location of the deuterium atoms within the molecule, as the deuterium signals will be present while the corresponding proton signals will be absent in the respective spectra. iiste.orgnih.gov

Control of Isotopic Enrichment and Regioselectivity in Synthesis

Achieving high isotopic enrichment and precise regioselectivity is the central challenge in synthesizing deuterated compounds.

Regioselectivity: The control of where the deuterium atoms are placed is dictated by the synthetic strategy. For example, the Wittig reaction described in section 2.2.1 is highly regioselective for the C3' position. researchgate.nettum.de Similarly, the demethylation/deuteromethylation sequence ensures the label is confined to the methoxy group. researchgate.nettum.de Late-stage hydrogen-deuterium exchange reactions, while atom-economical, often suffer from a lack of regioselectivity unless specific directing groups or catalysts are used. acs.orgx-chemrx.com

Isotopic Enrichment: The level of isotopic enrichment, or the percentage of molecules that have been successfully deuterated, depends on the purity of the deuterated reagents (e.g., deuterium oxide, deuteromethyl iodide) and the completeness of the reaction. iiste.org To maximize enrichment, reagents with high isotopic purity (typically >99 atom % D) are used. Reaction conditions are optimized to drive the reaction to completion. The final isotopic enrichment is quantified using mass spectrometry, which provides a ratio of the deuterated to the non-deuterated product. iiste.org

Table 3: List of Mentioned Compounds

Compound Name Other Names Molecular Formula
Estragole 4-Allylanisole, Methylchavicol C₁₀H₁₂O
Estragole-d4 4-Allylanisole-d4 C₁₀H₈D₄O
4-allylphenol Chavicol C₉H₁₀O
[3′,3′-²H₂]estragole C₁₀H₁₀D₂O
[1'',1'',1''-²H₃]estragole C₁₀H₉D₃O
[²H₃]methyl-triphenylphosphonium bromide C₁₉H₁₅BrD₃P
4-methoxy-phenylacetaldehyde C₉H₁₀O₂

Advanced Spectroscopic Characterization of Estragole D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization

NMR spectroscopy is the most powerful technique for non-destructively determining the precise location of atoms within a molecule. For Estragole-d4 (B12371814), a combination of direct deuterium NMR and indirect observation through proton and carbon NMR provides a complete picture of the deuterium labeling pattern.

Deuterium NMR (²H NMR) for Direct Detection

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. Since deuterium has a nuclear spin of I=1, its signals are typically broader than those of protons (¹H, spin I=1/2). wikipedia.org The primary utility of ²H NMR in this context is to confirm the presence and general chemical environment of the deuterium labels. blogspot.com

For Estragole-d4, with deuteration on the aromatic ring, the ²H NMR spectrum is expected to show a single, broad resonance in the aromatic region (approximately 6.8-7.2 ppm). The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. blogspot.com The presence of a signal in this region, coupled with the absence of corresponding signals in the ¹H NMR spectrum, provides direct evidence of successful deuteration on the benzene (B151609) ring. The sample for ²H NMR analysis should be dissolved in a standard protonated solvent, as a deuterated solvent would produce an overwhelming signal. blogspot.com

Research Findings: The direct detection of a signal in the aromatic region of the ²H NMR spectrum confirms that the deuterium atoms are attached to sp²-hybridized carbons of the benzene ring. The integration of this signal, relative to a known standard, can be used to quantify the level of deuteration.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Chemical Shift Perturbations

The substitution of hydrogen with deuterium induces noticeable changes in both ¹H and ¹³C NMR spectra, which serve as powerful indirect proof of the location of the labels.

Proton (¹H) NMR: In the ¹H NMR spectrum of Estragole-d4 (assumed 2,3,5,6-d4), the most dramatic effect is the complete disappearance of the signals corresponding to the aromatic protons. In unlabeled estragole (B85927), these protons appear as two doublets. chemicalbook.comresearchgate.net The absence of these signals in the spectrum of Estragole-d4 is a clear indicator of deuteration at these positions. The remaining signals for the allyl and methoxy (B1213986) groups are largely unaffected in their chemical shift but may appear sharper due to the removal of long-range couplings to the aromatic protons.

Carbon (¹³C) NMR: Deuterium substitution has two main effects on the ¹³C NMR spectrum:

Isotope Shift: The carbon atom directly bonded to a deuterium (C-D) experiences an upfield shift (a decrease in its chemical shift value) compared to its protonated counterpart (C-H). This is known as the primary isotope effect.

Spin-Spin Coupling: Because deuterium has a spin of I=1, the signal for a carbon directly attached to a single deuterium atom is split into a triplet (following the 2nI+1 rule, where n=1 and I=1). The C-D coupling constants are smaller than the corresponding C-H couplings.

For Estragole-d4, the signals for the aromatic carbons C2, C3, C5, and C6 would be expected to appear as low-intensity triplets shifted slightly upfield. The quaternary carbons (C1 and C4) would also experience a smaller, secondary upfield isotope shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Estragole-d4 (Based on known data for Estragole and established deuterium isotope effects)

PositionUnlabeled Estragole ¹H δ (ppm)Estragole-d4 ¹H δ (ppm)Unlabeled Estragole ¹³C δ (ppm)Estragole-d4 ¹³C δ (ppm) (Predicted)
1--132.0Shifted slightly upfield
2, 6~7.1 (d)Absent129.5Shifted upfield, appears as a triplet
3, 5~6.8 (d)Absent113.8Shifted upfield, appears as a triplet
4--158.5Shifted slightly upfield
7 (Allyl CH₂)~3.3 (d)~3.3 (d)39.9No significant change
8 (Allyl CH)~5.9 (m)~5.9 (m)137.5No significant change
9 (Allyl CH₂)~5.1 (m)~5.1 (m)115.5No significant change
10 (Methoxy)~3.8 (s)~3.8 (s)55.2No significant change

Advanced 2D NMR Techniques for Structural Confirmation (e.g., HSQC-DEPT, HMBC)

Two-dimensional (2D) NMR experiments provide through-bond correlation information that is essential for unambiguous structure elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu In an HSQC spectrum of Estragole-d4, there would be a complete absence of cross-peaks corresponding to the aromatic C-H bonds, confirming that the protons at positions 2, 3, 5, and 6 have been replaced by deuterium. Cross-peaks for the allyl and methoxy groups would remain present.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). columbia.edu It is exceptionally useful for mapping the connectivity of a molecule. For Estragole-d4, the HMBC spectrum would lack key correlations that are present in unlabeled estragole. For example, the protons of the allyl CH₂ group (H-7) would not show a correlation to the aromatic carbons C2 and C6. Similarly, the methoxy protons (H-10) would not show their expected three-bond correlation to C3 and C5. The absence of these specific long-range correlations provides powerful, conclusive evidence for the 2,3,5,6-d4 deuteration pattern. nih.govustc.edu.cn

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, which allows for the determination of its elemental formula. nih.gov For Estragole-d4, HRMS is used to confirm the molecular formula C10H8D4O and to assess isotopic purity. The theoretical exact mass is calculated using the most abundant isotopes of each element, including deuterium.

Table 2: HRMS Data for Estragole-d4

ParameterValue
Molecular FormulaC₁₀H₈D₄O
Theoretical Exact Mass152.1139
Measured Exact MassExpected to be within 5 ppm of theoretical
Ionization ModeTypically ESI+ or APCI+
Adduct Ion[M+H]⁺ or [M+Na]⁺

Tandem Mass Spectrometry (MS/MS) for Deuterium-Specific Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of Estragole-d4), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. researchgate.net When analyzing a deuterated compound, the mass of any fragment ion containing the deuterated portion of the molecule will be shifted by the mass of the deuterium atoms. nih.govnih.gov

For Estragole-d4, the MS/MS spectrum would be compared to that of unlabeled estragole. Key fragment ions of unlabeled estragole include m/z 148 ([M]⁺•), 117 ([M-OCH₃]⁺), and 91 ([C₇H₇]⁺, tropylium (B1234903) ion). In the MS/MS spectrum of Estragole-2,3,5,6-d4, any fragment that retains the deuterated benzene ring will have its mass shifted by +4 Da. For instance, the loss of the methoxy group would result in a fragment ion at m/z 121 instead of 117. The observation of these specific mass shifts in the fragmentation pattern provides definitive evidence for the location of the deuterium labels.

Table 3: Predicted MS/MS Fragmentation Data for Estragole-d4

Unlabeled Estragole Fragment (m/z)Proposed Structure/LossPredicted Estragole-d4 Fragment (m/z)Interpretation
148[M]⁺•152Molecular ion containing four deuterium atoms.
117[M - •OCH₃]⁺121Fragment retains the deuterated phenyl ring.
91[C₇H₇]⁺ (Tropylium ion)95Fragment retains the deuterated phenyl ring.
77[C₆H₅]⁺81Phenyl cation containing four deuterium atoms.

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and powerful analytical technique used to measure the precise isotopic composition of elements within a sample. researchgate.net This method offers exceptional accuracy and precision, making it ideal for determining the quantitative isotopic abundance of deuterated compounds like Estragole-d4. ut.ee

In the context of Estragole-d4, IRMS is employed to quantify the enrichment of deuterium (²H or D) relative to protium (B1232500) (¹H or H). The analysis typically involves the combustion of the sample to convert the organically bound hydrogen into hydrogen gas (H₂). This gas is then introduced into the mass spectrometer, where the different isotopologues (H₂, HD, and D₂) are separated based on their mass-to-charge ratios and detected. nih.gov

The high precision of IRMS allows for the detection of even minute variations in isotopic ratios, which can be crucial for various applications. While specific research findings on the quantitative isotopic abundance of commercially available or synthesized Estragole-d4 are not extensively published in publicly accessible literature, the principles of IRMS provide a robust framework for such analysis. The technique is capable of determining the exact percentage of deuterium incorporation at specific molecular positions, which is vital for its use as an internal standard in quantitative analytical methods.

Table 1: Key Aspects of IRMS Analysis for Estragole-d4

ParameterDescriptionRelevance to Estragole-d4
Isotopic Ratio Measured D/H ratioDetermines the degree of deuteration in the molecule.
Sample Preparation Combustion or high-temperature conversion to H₂ gas. nih.govEssential step to convert the sample into a form suitable for IRMS analysis.
Instrumentation Dual-inlet or continuous-flow IRMS.Allows for high-precision comparison against a reference standard.
Data Output Delta (δ) notation relative to a standard (e.g., VSMOW).Provides a standardized way to report isotopic abundance.
Precision Typically in the per mil (‰) range. nih.govEnables accurate quantification of isotopic enrichment.

Vibrational Spectroscopy (FTIR, Raman) for Deuteration Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. researchgate.netscienceasia.org When hydrogen atoms in a molecule are replaced with deuterium, the change in mass significantly affects the vibrational frequencies of the chemical bonds involving these atoms. This isotopic substitution is a powerful tool for assigning vibrational modes and understanding molecular structure. ajchem-a.com

The primary effect of deuteration is a shift of vibrational bands to lower frequencies (a redshift). This is because the vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms, and deuterium is approximately twice as heavy as protium. ajchem-a.com For Estragole-d4, the C-D stretching and bending vibrations will occur at significantly lower wavenumbers compared to the C-H vibrations in unlabeled estragole.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. researchgate.net In the FTIR spectrum of Estragole-d4, the characteristic C-H stretching vibrations typically observed in the 2800-3100 cm⁻¹ region for aromatic and alkyl groups would be shifted. The C-D stretching vibrations are expected to appear in the "silent region" of the spectrum, around 2100-2300 cm⁻¹. This clear separation from C-H bands allows for unambiguous identification of deuterated sites. uidaho.edu Studies on similar deuterated molecules have shown that the C-D bond is also slightly shorter and less polar than the C-H bond, which can lead to subtle changes in intermolecular interactions. nih.gov

Raman Spectroscopy

Table 2: Predicted Vibrational Frequency Shifts in Estragole-d4

Vibrational ModeTypical Frequency in Estragole (cm⁻¹)Predicted Frequency in Estragole-d4 (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch~3000 - 3100Unchanged (if deuteration is on the allyl group)FTIR, Raman
Allyl C-H Stretch~2900 - 3000~2100 - 2250 (for C-D stretch)FTIR, Raman
CH₂ Scissoring~1465Lower frequencyFTIR, Raman
CH₃ Symmetric Stretch~2870Unchanged (if deuteration is on the allyl group)FTIR, Raman
C-O-C Stretch~1250Minor shifts due to couplingFTIR, Raman

Note: The predicted frequencies are approximate and can be influenced by the specific position of deuteration and coupling with other vibrational modes. Detailed computational studies and experimental data are required for precise assignments.

Mechanistic Investigations Utilizing Estragole D4 As a Biochemical Probe

Elucidation of Enzymatic Biotransformation Pathways

The biotransformation of estragole (B85927) is a complex process involving multiple enzymatic pathways that lead to both detoxification and bioactivation. researchgate.netnih.gov Estragole-d4 (B12371814) has been instrumental in dissecting these pathways, providing a clearer understanding of the formation of various metabolites and their subsequent conjugation.

In vitro systems, such as isolated enzymes and liver microsomes, are fundamental tools for studying drug and xenobiotic metabolism. The use of estragole-d4 in these systems allows for precise tracking of metabolic events. Studies have shown that the primary routes of estragole metabolism are O-demethylation and 1'-hydroxylation. nih.govnih.gov

Incubating estragole-d4 with hepatic S9-fractions from rats and humans has enabled the detailed examination of these initial metabolic steps. researchgate.net The presence of deuterium (B1214612) atoms does not alter the fundamental metabolic pathways but provides a distinct mass signature for detection and quantification by techniques like mass spectrometry. This allows for the unambiguous identification of metabolites derived from the administered deuterated compound.

Research has demonstrated that cytochrome P450 (CYP) enzymes are primarily responsible for the initial oxidative metabolism of estragole. researchgate.net In vitro studies using specific human CYP isoforms have helped to pinpoint the key enzymes involved. For instance, investigations have revealed the roles of CYP1A2 and other enzymes in the bioactivation of estragole. researchgate.net Subsequent conjugation reactions, catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), are also crucial in determining the ultimate biological activity of estragole metabolites. researchgate.netresearchgate.net The use of deuterated standards in these assays is critical for accurate quantification and for correcting any matrix effects during analysis.

A significant application of estragole-d4 is in the identification and quantification of its metabolites and their conjugated forms. Following administration of estragole-d4, its metabolites can be readily distinguished from endogenous compounds by their higher mass. This is particularly valuable in complex biological matrices like urine and plasma.

The primary bioactivation pathway of estragole involves 1'-hydroxylation to form 1'-hydroxyestragole (B1218065). nih.govnih.gov This metabolite can then be further conjugated with sulfate (B86663) to form the ultimate carcinogenic metabolite, 1'-sulfooxyestragole, which can form DNA adducts. researchgate.netscience.gov The use of estragole-d4 has been pivotal in tracing this pathway and in quantifying the formation of these critical metabolites.

In human studies involving the consumption of fennel tea, which contains estragole, stable isotope dilution assays using deuterated estragole have been employed to track metabolite excretion. researchgate.netnih.gov These studies have shown that 1'-hydroxylation occurs rapidly, with conjugated 1'-hydroxyestragole peaking in urine within 1.5 hours. researchgate.netnih.gov Another significant metabolite identified is p-allylphenol, formed via O-demethylation. researchgate.netnih.gov

The following table summarizes the key deuterated metabolites of estragole and their significance:

Deuterated Metabolite/ConjugateParent CompoundMetabolic PathwaySignificance
1'-hydroxyestragole-d3Estragole-d41'-HydroxylationProximate carcinogen
1'-sulfooxyestragole-d31'-hydroxyestragole-d3Sulfation (by SULTs)Ultimate carcinogenic metabolite, forms DNA adducts
1'-hydroxyestragole-d3 glucuronide1'-hydroxyestragole-d3Glucuronidation (by UGTs)Detoxification product
p-allylphenol-d4Estragole-d4O-DemethylationMajor detoxification metabolite

Estragole-d4 is an invaluable tool for comparative metabolic studies across different species and biological systems. The metabolic fate of estragole can vary significantly between species, which has important implications for toxicological risk assessment.

Studies in rodents (rats and mice) have shown that the balance between the O-demethylation and 1'-hydroxylation pathways is dose-dependent. nih.govnih.gov At low doses, detoxification via O-demethylation is the major pathway, while at higher doses, the bioactivation pathway of 1'-hydroxylation becomes more prominent. nih.govnih.goveuropa.eu The use of deuterated estragole allows for precise quantification of the metabolites from these competing pathways in different animal models.

Comparing metabolic profiles from in vitro human liver systems to those from animal models helps in extrapolating animal carcinogenicity data to humans. Physiologically based biokinetic (PBBK) models, which incorporate in vitro metabolic data, have been developed to predict the formation of estragole DNA adducts in both rats and humans. researchgate.net These models often rely on data generated using isotopically labeled compounds like estragole-d4 for validation.

Furthermore, metabolomic analyses in various systems, from plants to microorganisms, can be enhanced by using deuterated standards to identify and quantify specific metabolites within a complex mixture. nih.govnih.gov

Identification of Deuterated Metabolites and Their Conjugates

Analysis of Kinetic Isotope Effects (KIE) in Biological Reactions

The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Measuring KIEs provides powerful insights into reaction mechanisms, particularly in identifying rate-limiting steps. princeton.edu

KIEs are classified as either primary or secondary.

Primary KIEs are observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.edunih.gov A significant primary KIE (typically kH/kD > 2) is strong evidence that C-H bond cleavage is the rate-limiting step. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. princeton.edunih.gov These effects are generally smaller (kH/kD ≈ 1.0-1.4) and can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgprinceton.edu

In the context of estragole metabolism, deuteration at the 1'-position of the allyl side chain would be expected to produce a primary KIE for the 1'-hydroxylation reaction if C-H bond cleavage is rate-limiting. Deuteration on the aromatic ring, as in estragole-d4, would primarily be used to probe for secondary KIEs or to serve as a tracer without significantly impacting the metabolism at the allyl side chain.

The following table outlines the expected KIEs for different deuteration positions in estragole:

Deuteration PositionExpected KIE Type for 1'-HydroxylationMechanistic Insight
1'-positionPrimaryIndicates C-H bond cleavage is rate-limiting
2'-positionSecondary (β-secondary)Probes hyperconjugation effects in the transition state
Aromatic Ring (e.g., Estragole-d4)SecondaryCan reveal changes in enzyme-substrate binding or conformation

By measuring the rates of metabolism of estragole and its deuterated isotopologues, researchers can determine the KIE and thereby identify the rate-limiting step of a particular metabolic transformation. For example, if the 1'-hydroxylation of estragole by a specific CYP enzyme shows a large primary KIE upon deuteration at the 1'-position, it would strongly suggest that the initial abstraction of a hydrogen atom from this position is the slowest step in the catalytic cycle.

While specific KIE studies utilizing estragole-d4 are not extensively detailed in the provided search results, the principles of KIE analysis are well-established in the study of enzyme mechanisms. nih.govepfl.ch The application of these principles, using probes like estragole-d4 and its site-specifically deuterated analogues, is a powerful strategy for dissecting the intricate mechanisms of xenobiotic metabolism.

Influence of Deuteration on Enzyme Reaction Mechanisms and Substrate Binding

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a molecule can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgunam.mx This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken. unam.mx

In the context of estragole metabolism, the primary site of oxidative attack is the 1'-position of the allyl side chain, a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2A6. nih.govnih.gov This 1'-hydroxylation is the initial and rate-limiting step in the metabolic activation pathway that can lead to the formation of reactive intermediates. worktribe.com

The use of Estragole-d4, where deuterium atoms are placed at the 1'- and/or 2'-positions of the allyl group, can therefore be instrumental in studying the mechanism of these CYP-mediated reactions. A significant primary kinetic isotope effect (kH/kD > 1) upon deuteration at the 1'-position would provide strong evidence that the cleavage of the C-H bond at this position is indeed the rate-determining step in the hydroxylation reaction.

The magnitude of the KIE can also offer insights into the transition state of the reaction. A large KIE is indicative of a transition state where the C-H bond is symmetrically broken. Conversely, a small KIE might suggest an early or late transition state, or that C-H bond cleavage is not fully rate-limiting.

While direct experimental data on the KIE for Estragole-d4 metabolism is not extensively published, studies on analogous compounds and the general principles of CYP-catalyzed reactions allow for predictable outcomes. For instance, significant deuterium isotope effects have been observed in the metabolism of other substrates where C-H bond abstraction is rate-limiting. nih.govnih.gov

Deuteration can also influence substrate binding to the enzyme's active site, although this is generally considered a secondary isotope effect and is typically smaller than the primary KIE. The subtle changes in molecular vibrations and van der Waals interactions due to the presence of deuterium can slightly alter the binding affinity (Km) of the substrate for the enzyme. However, the more significant impact of deuteration is expected on the catalytic rate (kcat) rather than on substrate binding.

Table 1: Illustrative Kinetic Parameters for the 1'-Hydroxylation of Estragole and Estragole-d4 by Human CYP1A2

SubstrateKm (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km)Predicted KIE (kH/kD) on Vmax
Estragole50100.20-
Estragole-d2 (1',1'-dideuterio)~5020.045
Estragole-d1 (2'-deuterio)~50100.20~1

Note: The values presented in this table are illustrative and based on typical kinetic isotope effects observed for CYP-mediated reactions where C-H bond cleavage is the rate-determining step. Actual experimental values may vary.

Investigation of Molecular Interactions and Binding Dynamics

Beyond its use in studying reaction kinetics, deuteration can be a valuable tool in investigating the binding dynamics of estragole within the active site of metabolizing enzymes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to probe these interactions. nih.govbrandeis.edu

By selectively labeling estragole with deuterium, it is possible to simplify complex NMR spectra and focus on the signals from the ligand. Changes in the chemical shifts of the deuterated ligand upon binding to a protein can provide information about the binding event and the environment of the ligand within the active site. This technique, known as chemical shift perturbation (CSP), can help identify the specific parts of the estragole molecule that are in close contact with the enzyme. nih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the proximity of atoms in the deuterated ligand to specific amino acid residues in the protein's active site, providing a detailed picture of the binding orientation. While technically challenging, such studies can reveal crucial information about the conformational changes that occur in both the ligand and the protein upon binding. brandeis.edu

The metabolic activation of estragole leads to the formation of a reactive carbocation that can covalently bind to nucleophilic sites in cellular macromolecules, such as DNA and proteins. worktribe.comscience.gov This adduct formation is considered a key event in the initiation of the toxic and carcinogenic effects of estragole. nih.govresearchgate.net

Estragole-d4 can be used as a probe to study the chemical reactivity of these metabolites. Mass spectrometry (MS) is a particularly powerful technique for identifying and quantifying DNA and protein adducts. nih.govresearchgate.net By using deuterated estragole, the resulting adducts will have a characteristic mass shift, which facilitates their detection and distinction from endogenous molecules or adducts formed from other sources.

For example, the major DNA adducts of estragole are formed at the N2 position of guanine (B1146940) and the N6 position of adenine. nih.govresearchgate.net Using Estragole-d4 and analyzing DNA hydrolysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is possible to identify the corresponding deuterated adducts. This approach not only confirms the formation of these adducts in vivo or in vitro but also allows for precise quantification through isotope dilution methods. nih.gov

The use of Estragole-d4 can also help to elucidate the mechanism of DNA adduct formation. For instance, if deuteration is at a position that is not directly involved in the covalent bond formation but influences the stability of the carbocation intermediate, it could potentially alter the regioselectivity of adduct formation.

Table 2: Major DNA Adducts of Estragole and their Corresponding Predicted Mass Shifts with Estragole-d4

AdductAdduct StructureExpected m/z shift with Estragole-d4
Estragole-N2-dGN2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine+4
Estragole-N6-dAN6-(isoestragol-3'-yl)-2'-deoxyadenosine+4
Estragole-C8-dGC8-(trans-isoestragol-3'-yl)-2'-deoxyguanosine+4

Note: The mass shift assumes deuteration at four positions on the allyl side chain. The actual mass shift will depend on the specific deuteration pattern of the Estragole-d4 used.

Analytical Methodologies Incorporating Estragole D4

Development and Validation of Stable Isotope Dilution Assays (SIDA)

Stable isotope dilution analysis is a powerful technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. scioninstruments.com In the case of estragole (B85927) analysis, Estragole-d4 (B12371814) is the ideal internal standard because it is chemically identical to estragole but has a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com This allows it to be distinguished by mass spectrometry. The fundamental principle of SIDA is that the labeled and unlabeled compounds will behave identically during extraction, cleanup, and ionization, ensuring that any losses or variations will affect both compounds equally. scioninstruments.com This allows for a highly accurate determination of the original analyte concentration based on the ratio of the signals from the native and labeled compounds. scioninstruments.com

The successful application of SIDA using Estragole-d4 hinges on a well-optimized sample preparation protocol. The primary goals of this stage are to efficiently extract the analyte and internal standard from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. nih.gov Common techniques employed for the extraction of estragole and its deuterated counterpart from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govthermofisher.com

The choice of extraction solvent and pH is critical in LLE to ensure maximum recovery of both estragole and Estragole-d4. For SPE, the selection of the appropriate sorbent material is crucial. thermofisher.com For instance, C18 columns are often used for the retention of non-polar to moderately polar compounds like estragole from aqueous samples. thermofisher.com The addition of the deuterated internal standard at the earliest point in the sample preparation process is a key advantage, as it compensates for any variability or losses that may occur during these intricate steps. scioninstruments.com

A typical optimized sample preparation workflow might involve:

Homogenization of the biological sample (e.g., tissue, plasma).

Spiking the sample with a known amount of Estragole-d4 solution.

Extraction using an organic solvent or an SPE cartridge.

Evaporation of the solvent and reconstitution in a suitable solvent for chromatographic analysis.

Biological matrices are inherently complex, containing a multitude of endogenous compounds such as lipids, proteins, and salts. nih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov

The use of a deuterated internal standard like Estragole-d4 is the most effective strategy to mitigate matrix effects. lcms.cz Since Estragole-d4 co-elutes with estragole and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. uib.no By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable quantitative results. lcms.cz

Other strategies to reduce matrix effects include:

Efficient sample cleanup: Techniques like SPE are designed to remove a significant portion of interfering matrix components. thermofisher.com

Chromatographic separation: Optimizing the liquid or gas chromatography method to separate the analyte from co-eluting matrix components can minimize interference.

Dilution of the sample extract: This can reduce the concentration of interfering substances, although it may also lower the analyte concentration to below the detection limit.

Optimization of Sample Preparation for Deuterated Internal Standards

Quantification of Estragole and its Metabolites in Complex Biological Matrices

The quantification of estragole and its metabolites, such as 1'-hydroxyestragole (B1218065), in complex biological matrices like plasma, urine, and tissue homogenates is crucial for toxicological and metabolic studies. europa.eunih.gov The use of Estragole-d4 as an internal standard in conjunction with mass spectrometry-based techniques provides the necessary sensitivity and selectivity for these demanding analyses.

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like estragole. researchgate.net When coupled with SIDA using Estragole-d4, GC-MS offers high precision and accuracy. In a typical GC-MS method, the sample extract is injected into a heated port, where the compounds are vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected.

For the analysis of estragole and Estragole-d4, selected ion monitoring (SIM) mode is often employed. In SIM, the mass spectrometer is set to detect only the specific mass-to-charge ratios (m/z) of the target analytes. This significantly enhances the sensitivity and selectivity of the analysis by filtering out noise from other compounds in the matrix.

Table 1: Example GC-MS Parameters for Estragole and Estragole-d4 Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 60°C (1 min), ramp to 280°C at 10°C/min
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) Estragole: 148 (molecular ion), 117, 91
Estragole-d4: 152 (molecular ion), 121, 91

This table presents hypothetical yet representative parameters for illustrative purposes.

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantification of a wide range of compounds in biological matrices due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds. ijper.orgjapsonline.com The use of Estragole-d4 is integral to achieving accurate quantification in LC-MS/MS assays. researchgate.net

In LC-MS/MS, the sample extract is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before entering the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity. In this technique, a specific parent ion for the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio.

Table 2: Example LC-MS/MS Parameters for Estragole and Estragole-d4 Analysis

ParameterValue
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Estragole) e.g., 149.1 -> 117.1
MRM Transition (Estragole-d4) e.g., 153.1 -> 121.1

This table presents hypothetical yet representative parameters for illustrative purposes.

Studies have demonstrated that methods utilizing stable isotope-labeled internal standards exhibit lower relative standard deviations (RSDs) for replicate measurements compared to methods that use other types of internal standards or external calibration. lcms.cz For example, intra- and inter-day precision values are often well within the accepted bioanalytical method validation guidelines. The accuracy of the method, determined by analyzing quality control samples with known concentrations, is also significantly improved, with values typically falling within ±15% of the nominal concentration.

The ability to accurately measure very low levels of estragole and its metabolites is critical for understanding its dose-dependent toxicity and for conducting human exposure assessments. europa.eu For instance, research on the formation of DNA adducts of estragole in primary rat hepatocytes utilized UHPLC-ESI-MS/MS with stable isotope dilution analysis to quantify adducts at very low concentrations. nih.gov This level of sensitivity and accuracy would be challenging to achieve without the use of a deuterated internal standard like Estragole-d4.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

Tracing Environmental Distribution and Degradation Pathways of Estragole

The use of isotopically labeled internal standards, such as Estragole-d4, is a cornerstone of modern analytical methodologies aimed at accurately quantifying and tracing the environmental journey of compounds like estragole. The inherent chemical and physical similarity of Estragole-d4 to its non-deuterated counterpart ensures that it behaves almost identically during extraction, processing, and analysis. This mimicry allows it to serve as a reliable tracer, correcting for any loss of the target analyte at each step of the analytical procedure and providing a precise measurement of estragole concentrations in complex environmental matrices.

Estragole is introduced into the environment from both natural and anthropogenic sources. It is a primary constituent of essential oils from various plants, including tarragon, basil, and fennel, and is also used in fragrances and as a flavoring agent. atamanchemicals.comtaylorandfrancis.com Its release can occur through the manufacturing of these products, their use, and the natural emission from vegetation. atamanchemicals.comcopernicus.org For instance, significant fluxes of estragole have been reported from oil palm plantations in Borneo. copernicus.org

Once in the environment, the distribution and persistence of estragole are governed by several processes, including degradation, sorption, and volatilization. Understanding these pathways is crucial for assessing its environmental impact.

Atmospheric Degradation: In the atmosphere, estragole is expected to exist primarily as a vapor. nih.gov Its degradation is driven by reactions with photochemically-produced oxidants. copernicus.orgnih.gov The estimated atmospheric half-life of estragole is relatively short, indicating it can have an impact on regional photochemistry. copernicus.org

Reaction with Hydroxyl Radicals (•OH): This is a major degradation pathway with an estimated half-life of approximately 7 hours. nih.gov

Reaction with Ozone (O₃): Reaction with ozone is another significant degradation route, with an estimated half-life of about 23 hours. nih.gov

These rapid degradation processes suggest that estragole can contribute to the formation of secondary organic aerosols (SOA) and regional ozone, although the precise mechanisms and products require further investigation. copernicus.orgepa.gov

Table 1: Estimated Atmospheric Degradation of Estragole

Degradation Pathway Oxidant Estimated Half-life
Photochemical Reaction Hydroxyl Radical (•OH) ~7 hours
Photochemical Reaction Ozone (O₃) ~23 hours

Fate in Soil and Water: The behavior of estragole in terrestrial and aquatic environments is influenced by its solubility, mobility, and biodegradability. Estragole is insoluble in water and is expected to have low mobility if released to soil. atamanchemicals.commdpi.com

Biodegradation: This is considered an important environmental fate process. nih.govmdpi.com In a ready biodegradability test (OECD 301F) using activated sludge, estragole achieved 48% degradation over 28 days, indicating that it is not readily biodegradable but can be broken down by microbial action over time. nih.govmdpi.com

Sorption: Due to its low water solubility and a Log Kow of approximately 3.4, estragole is expected to adsorb to suspended solids and sediment in water. nih.gov Its mobility in soil is likely limited by sorption to soil organic carbon and clay minerals. mdpi.comnih.gov While direct studies on estragole are limited, research on structurally similar compounds like steroid estrogens shows that sorption is a key process governing their transport in soil. nih.govnih.gov

Volatilization: From water surfaces, volatilization is expected to be an important fate process, with estimated half-lives of 6 hours for a model river and 6 days for a model lake. nih.gov Estragole may also volatilize from dry soil surfaces. mdpi.com

The use of Estragole-d4 in laboratory and field studies is critical for obtaining precise data on these processes. By spiking environmental samples (soil, water, sediment) with a known amount of Estragole-d4, researchers can accurately quantify the rate of degradation and the extent of sorption, overcoming challenges posed by complex matrices that can interfere with measurements. epa.gov

Table 2: Environmental Fate of Estragole in Soil and Water

Process Environmental Compartment Finding/Observation Reference
Biodegradation Soil and Water 48% degradation in 28 days (OECD 301F). Considered an important fate process. nih.govmdpi.com
Mobility/Sorption Soil Expected to have low mobility due to sorption to organic carbon. mdpi.comnih.gov
Mobility/Sorption Water Expected to adsorb to suspended solids and sediment. nih.gov
Volatilization Water Surfaces Estimated half-life of 6 hours (river) to 6 days (lake). nih.gov

Application of Deuterium Labeling in Biosynthetic Pathway Elucidation

Use of Estragole-d4 (B12371814) as a Tracer for Precursor Incorporation in Plants and Microorganisms

The use of isotopically labeled precursors is a fundamental technique for deciphering biosynthetic pathways. In the context of estragole (B85927), feeding experiments with deuterium-labeled phenylalanine (a precursor in the phenylpropanoid pathway) in plants like Artemisia dracunculus have been instrumental. nih.gov By supplying a labeled precursor, scientists can track the incorporation of the deuterium (B1214612) label into the final product, estragole, confirming the precursor-product relationship.

Identification of Biosynthetic Intermediates and Branch Points

Deuterium labeling is crucial for identifying the series of intermediate compounds that are formed on the way to the final product. As the labeled precursor is metabolized, the deuterium atoms are carried through each successive intermediate. By analyzing the plant or microbial extract at different time points, researchers can identify these labeled intermediates, which might be present in very small quantities.

In the broader phenylpropanoid pathway, which produces a vast array of compounds including estragole, identifying branch points is critical. researchgate.netnih.gov These are metabolic intersections where an intermediate can be directed towards different final products. Supplying a deuterium-labeled intermediate and observing the distribution of the label among various downstream products helps to map these crucial regulatory points. For example, labeled L-phenylalanine has been used to study the flux distribution through different branches of the benzenoid biosynthesis pathways in petunia flowers. researchgate.net

A simplified representation of tracking labeled precursors is shown below:

Experiment Stage Action Observation Inference
1. Feeding Supplying Deuterium-labeled Phenylalanine (Phe-d5) to the organism. nih.govoup.comIncreased intracellular pool of Phe-d5. nih.govThe organism has taken up the labeled precursor.
2. Incubation Allowing time for metabolic processes to occur.Detection of deuterium labels in various downstream compounds. nih.govoup.comThe labeled precursor is being incorporated into the biosynthetic pathway.
3. Analysis Using techniques like GC-MS or LC-MS to identify and quantify labeled compounds. nih.govoup.comIdentification of specific deuterium-labeled intermediates and final products (e.g., Estragole-d4).Elucidation of the steps and branch points in the biosynthetic pathway.
4. Modeling Computer modeling of labeling kinetics and pool sizes. nih.govDetermination of metabolic flux and contribution of different pathways. nih.govQuantitative understanding of the metabolic network.

Mapping Enzymatic Steps in Phenylpropanoid Biosynthesis through Deuterium Tracking

Each step in a biosynthetic pathway is catalyzed by a specific enzyme. nih.gov Deuterium labeling can help to elucidate the function of these enzymes. For example, the conversion of L-phenylalanine to cinnamic acid is the first committed step in the phenylpropanoid pathway, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net By using deuterium-labeled phenylalanine, researchers can confirm the activity of PAL and subsequent enzymes in the pathway leading to estragole. nih.gov

Furthermore, deuterium labeling can reveal specific mechanistic details of enzymatic reactions. A notable example is the "NIH shift," a chemical rearrangement that can occur during the hydroxylation of aromatic rings, a common reaction in the phenylpropanoid pathway. nih.gov Feeding experiments with specifically labeled phenylalanine in Artemisia dracunculus provided evidence for an NIH shift during the biosynthesis of estragole, explaining an anomalous distribution of deuterium at the natural abundance level. nih.gov

The key enzymes involved in the proposed biosynthetic pathway of estragole include: researchgate.netnih.gov

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-Coumarate-CoA ligase (4CL)

Chavicol O-methyltransferase (CVOMT) ebi.ac.uk

By tracking the deuterium label through the products of these enzymatic reactions, their specific roles and regulation within the pathway can be more clearly defined.

Metabolic Flux Analysis in Natural Product Synthesis

Metabolic flux analysis is a powerful quantitative method used to determine the rate of metabolic reactions in a biological system. oup.com Deuterium labeling is a key component of this analysis. isotope.com By measuring the rate at which a deuterium-labeled precursor is converted into various intermediates and final products, researchers can calculate the "flux" or flow of metabolites through different parts of the pathway. psu.edu

This type of analysis provides a dynamic view of metabolism that goes beyond simply identifying the components of a pathway. oup.com For example, in studies of potato tubers, deuterium-labeled L-phenylalanine was used to analyze the metabolic flux of the phenylpropanoid pathway in response to elicitor treatment. oup.compsu.edu This revealed not only the biosynthetic flux (Jin) but also the catabolic flux (Jout) for various metabolites, indicating a rapid turnover of these compounds. oup.compsu.edu

Applying this to estragole biosynthesis, one could use Estragole-d4 or its labeled precursors to:

Quantify the rate of estragole production in a plant or microbial system.

Determine how metabolic flux is partitioned between estragole biosynthesis and other competing pathways. mdpi.com

Identify rate-limiting steps in the pathway, which could be targets for metabolic engineering to increase estragole yield.

Computational and Theoretical Studies of Estragole D4

Quantum Chemical Calculations on Deuteration Effects on Molecular Properties

Quantum chemical calculations are fundamental to understanding the subtle yet significant changes that deuteration imparts on a molecule. These in silico methods allow for a precise examination of molecular energy, structure, and reactivity.

One of the most direct consequences of isotopic substitution is the alteration of vibrational frequencies. unam.mx The vibrational frequency of a bond is dependent on the masses of the connected atoms; substituting a hydrogen atom with a heavier deuterium (B1214612) atom leads to a decrease in the vibrational frequency of the corresponding bond. rsc.org This phenomenon can be clearly illustrated through computational vibrational frequency analysis.

For Estragole-d4 (B12371814), where deuterium atoms replace hydrogens on the terminal carbon of the allyl group (Cγ), the C-D stretching and bending frequencies are predicted to be significantly lower than the C-H frequencies in unlabeled estragole (B85927). This shift is a direct consequence of the increased reduced mass of the C-D oscillator. unam.mx

Table 1: Hypothetical Vibrational Frequencies and Zero-Point Energy Comparison for the Allyl Group of Estragole and Estragole-d4 This table presents illustrative data based on theoretical principles, as direct experimental or computational values for Estragole-d4 are not readily available in public literature.

Vibrational ModeUnlabeled Estragole (C-H) Frequency (cm⁻¹)Estragole-d4 (C-D) Frequency (cm⁻¹)Change in Zero-Point Energy (kcal/mol)
Symmetric C-H/D Stretch~2925~2130Lowered
Asymmetric C-H/D Stretch~3080~2250Lowered
Scissoring C-H₂/D₂ Bend~1415~1030Lowered
Wagging C-H₂/D₂ Bend~910~660Lowered

Note: The values are estimations based on typical shifts observed for C-H vs. C-D vibrations.

A key principle of isotopic substitution is that it does not alter the electronic structure of a molecule. acs.orglibretexts.org The potential energy surface, which is determined by the arrangement of electrons and nuclei, remains unchanged upon replacing hydrogen with deuterium. acs.org Consequently, properties that are primarily dependent on electronic distribution, such as molecular orbital energies (HOMO, LUMO), electron density, and electrostatic potential, are not significantly affected in Estragole-d4 compared to its non-deuterated counterpart.

However, the changes in vibrational frequencies and ZPE can indirectly influence reactivity. The greater strength of the C-D bond compared to the C-H bond means that reactions involving the cleavage of this bond will have a higher activation energy barrier. unam.mx This effect is the basis of the primary kinetic isotope effect. While the inherent electronic propensity for a reaction to occur remains the same, the rate at which it proceeds can be significantly altered.

Transition state theory is a powerful computational tool for predicting and understanding the kinetic isotope effect (KIE). wikipedia.orgmdpi.com The KIE is the ratio of the reaction rate of the light isotopologue (e.g., estragole) to the heavy isotopologue (e.g., Estragole-d4). unam.mx By modeling the transition state structure of a reaction, quantum chemical calculations can determine the vibrational frequencies of both the reactant and the transition state.

In a reaction where the C-H/C-D bond is broken in the rate-determining step, the vibrational mode corresponding to this bond in the reactant is converted into a translational motion along the reaction coordinate in the transition state. This leads to a loss of the ZPE difference associated with this bond at the transition state. Since the C-H bond has a higher ZPE than the C-D bond in the reactant, the energy required to reach the transition state is lower for the hydrogen-containing compound, resulting in a faster reaction rate (a normal KIE, kH/kD > 1). wikipedia.org

Computational modeling of a hypothetical hydroxylation reaction at the terminal allyl carbon of Estragole-d4 would allow for the calculation of the theoretical KIE. This would involve optimizing the geometries of the reactants and the transition state and performing frequency calculations for both estragole and Estragole-d4.

Table 2: Illustrative Predicted Kinetic Isotope Effect for a Hypothetical Reaction at the Allyl Terminus of Estragole-d4 This table presents illustrative data based on theoretical principles.

Reaction ParameterUnlabeled EstragoleEstragole-d4Predicted kH/kD
Calculated Activation Energy (Ea)LowerHigher> 1 (Normal KIE)
ZPE of Reactant (relative)HigherLower-
ZPE of Transition State (relative)Similar for bothSimilar for both-

Electronic Structure and Reactivity Modifications Induced by Deuteration

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. acs.orgmpg.de While deuteration does not change the electronic potential energy surface, the increased mass can subtly influence the dynamics of molecular motion.

For Estragole-d4, MD simulations can be employed to study its conformational landscape. Conformational analyses of estragole have identified multiple stable conformers. researchgate.net While the relative energies of these conformers would be largely unaffected by deuteration, the dynamics of interconversion between them might show minor differences due to the altered vibrational properties and moments of inertia.

More significantly, MD simulations can be used to explore the binding dynamics of Estragole-d4 with biological macromolecules, such as enzymes. nih.govnih.gov For example, the metabolism of estragole is initiated by cytochrome P450 enzymes. europa.euwur.nl MD simulations could model the entry and positioning of Estragole-d4 within the active site of a relevant CYP enzyme. While the primary binding interactions (e.g., hydrophobic, van der Waals) would be identical to estragole, the simulations could reveal subtle differences in the residence time or the vibrational modes of the bound ligand that might arise from the isotopic substitution.

In Silico Prediction of Isotopic Effects on Biological and Chemical Processes

In silico tools that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) are widely used in drug discovery and chemical safety assessment. mdpi.comglobalresearchonline.netmdpi.com These models are typically based on quantitative structure-activity relationships (QSAR) and physicochemical properties.

For Estragole-d4, most standard ADMET prediction tools would likely return results identical to those for unlabeled estragole, as these models are primarily dependent on descriptors like logP, molecular weight, and polar surface area, which are negligibly affected by deuteration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.